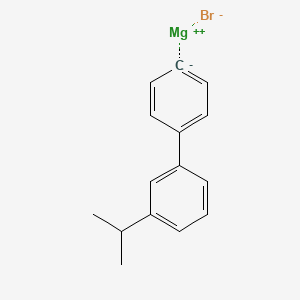
magnesium;1-phenyl-3-propan-2-ylbenzene;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide is an organometallic compound that contains magnesium, bromine, and a complex organic structure. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The unique structure of this compound makes it valuable in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-phenyl-3-propan-2-ylbenzene;bromide typically involves the reaction of bromobenzene with magnesium metal in the presence of an ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction scheme is as follows:
C6H5Br+Mg→C6H5MgBr
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.
化学反応の分析
Types of Reactions
Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Oxidation and Reduction: Participates in redox reactions under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Diethyl ether and THF are typically used.
Catalysts: Sometimes, catalysts like palladium or nickel are used to facilitate reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Result from reactions with active hydrogen compounds.
科学的研究の応用
Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide has numerous applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of various drug molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions.
作用機序
The compound exerts its effects primarily through its ability to act as a nucleophile. The magnesium atom in the compound forms a bond with the carbon atom, making it highly reactive towards electrophiles. This reactivity allows it to participate in a wide range of chemical reactions, forming new bonds and creating complex molecules.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Methylmagnesium Chloride: Used in similar types of reactions but with different reactivity profiles.
Magnesium Bromide: A simpler compound used in different contexts.
Uniqueness
Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable tool in both research and industrial applications.
特性
分子式 |
C15H15BrMg |
|---|---|
分子量 |
299.49 g/mol |
IUPAC名 |
magnesium;1-phenyl-3-propan-2-ylbenzene;bromide |
InChI |
InChI=1S/C15H15.BrH.Mg/c1-12(2)14-9-6-10-15(11-14)13-7-4-3-5-8-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
ALRNKLXYURJSLV-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


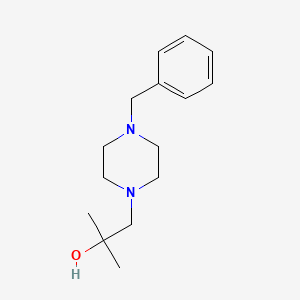
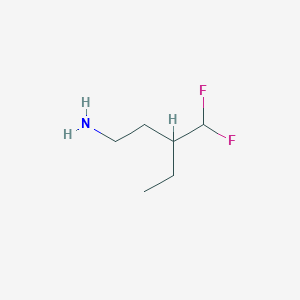
![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)
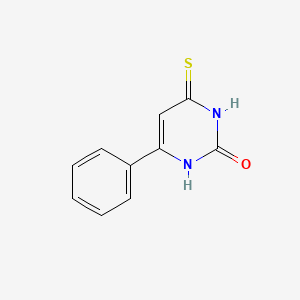
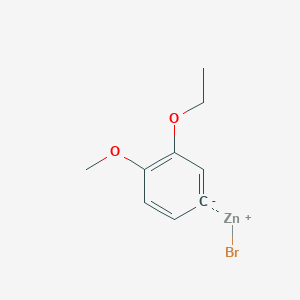
![(2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14885982.png)
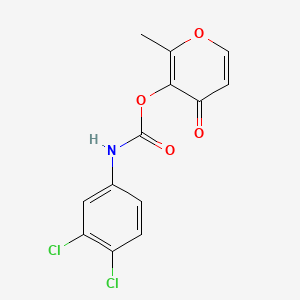
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)
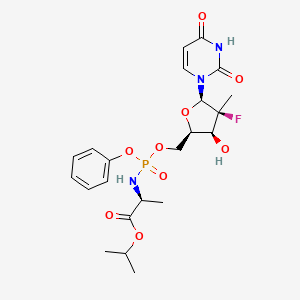

![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
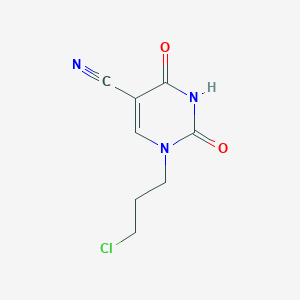
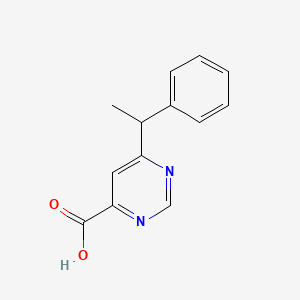
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
